RKI 1447 dihydrochloride
Description
Overview of ROCK Isoforms (ROCK1 and ROCK2) and their Functional Diversity
Their expression patterns also show some divergence. ROCK1 is predominantly found in non-neuronal tissues such as the lungs, liver, spleen, and testes, while ROCK2 is more abundantly expressed in the brain, heart, and muscle tissues. wikipedia.orgnih.gov This differential expression suggests specialized roles in different physiological contexts.
Functionally, while both isoforms are implicated in regulating the actin cytoskeleton, some studies suggest they may have opposing effects on certain aspects of its organization. For instance, in some contexts, ROCK1 is thought to destabilize actin through the regulation of myosin light chain (MLC), while ROCK2 may stabilize the actin cytoskeleton via its interaction with cofilin. nih.gov Furthermore, studies in knockout mice have revealed isoform-specific roles in disease pathogenesis, with ROCK1 being implicated in cardiac fibrosis and ROCK2 in cardiac hypertrophy. nih.gov
| Feature | ROCK1 | ROCK2 |
| Amino Acid Identity | 65% overall identity with ROCK2 | 65% overall identity with ROCK1 |
| Kinase Domain Identity | 92% identity with ROCK2 | 92% identity with ROCK1 |
| Primary Tissue Expression | Lung, liver, spleen, kidney, testis wikipedia.org | Brain, heart, muscle wikipedia.orgnih.gov |
| Proposed Primary Function | Destabilizes actin via MLC regulation nih.gov | Stabilizes actin via cofilin regulation nih.gov |
| Cardiac Pathology | Implicated in cardiac fibrosis nih.gov | Implicated in cardiac hypertrophy nih.gov |
Fundamental Roles of ROCKs in Eukaryotic Cell Biology
ROCKs are integral to a wide array of fundamental cellular functions, primarily through their ability to control the actin cytoskeleton. nih.govnih.gov Their influence extends to cell shape, movement, division, and survival.
A primary and well-established function of ROCKs is the regulation of actomyosin (B1167339) contractility. elifesciences.org This is achieved through a dual mechanism. Firstly, ROCKs directly phosphorylate the myosin light chain (MLC) of myosin II, which promotes its interaction with actin filaments and subsequent contraction. wikipedia.orgelifesciences.org Secondly, and perhaps more significantly, ROCKs phosphorylate and inactivate the myosin-binding subunit of MLC phosphatase (MYPT1). elifesciences.org This inhibition of MLC phosphatase activity leads to a sustained increase in phosphorylated MLC, thereby enhancing contractility. elifesciences.org This process is fundamental to the formation of stress fibers, which are contractile bundles of actin and myosin that are crucial for maintaining cell shape and generating intracellular tension. wikipedia.org
The regulation of contractility and the actin cytoskeleton by ROCKs directly impacts cell adhesion and migration. nih.gov Focal adhesions, which are large protein complexes that connect the intracellular actin cytoskeleton to the extracellular matrix, are dynamically regulated by ROCK signaling. mdpi.com By promoting the formation of stress fibers that terminate at focal adhesions, ROCKs play a role in stabilizing these adhesive structures. nih.gov
Cell migration is a complex process that requires the coordinated regulation of adhesion and deadhesion. nih.gov ROCK activity is essential for the generation of contractile forces that allow the cell body to move forward and for the retraction of the cell's trailing edge. nih.gov Inhibition of ROCK can lead to impaired cell migration due to the inability to detach the rear of the cell from the substrate. nih.gov
Recent research has uncovered the critical role of ROCKs in cell cycle progression and apoptosis. nih.govnih.gov Studies have shown that the depletion of both ROCK1 and ROCK2 can lead to cell cycle arrest at multiple stages, indicating their essential function in cell proliferation. nih.govelifesciences.org This is linked to their role in maintaining actomyosin contractility, which is necessary for the morphological changes that occur during cell division. elifesciences.org
In the context of apoptosis, or programmed cell death, ROCKs are involved in the characteristic membrane blebbing. nih.gov During apoptosis, caspase-3 can cleave and activate ROCK1, leading to increased MLC phosphorylation and the formation of apoptotic blebs. elifesciences.org However, the role of ROCKs in apoptosis can be context-dependent, with reports suggesting both pro-apoptotic and anti-apoptotic functions depending on the cell type and stimulus. nih.gov
Beyond the core functions mentioned above, ROCK signaling influences a variety of other cellular processes. These include:
Gene expression: ROCKs can influence transcriptional activity, thereby affecting the expression of genes involved in various cellular programs. nih.gov
Vascular smooth muscle contraction: In the cardiovascular system, ROCKs play a pivotal role in regulating the contractility of vascular smooth muscle cells, which is crucial for maintaining blood pressure. nih.gov
Neuronal functions: In the nervous system, ROCKs are involved in processes such as axonal guidance, dendritic spine morphology, and neuronal regeneration. nih.gov
Rationale for Pharmacological Modulation of ROCK Activity in Research Investigations
Given the central role of ROCKs in a wide range of cellular functions and their implication in numerous diseases, pharmacological inhibitors of ROCK have become invaluable tools in biological research. nih.gov These inhibitors allow for the acute and reversible modulation of ROCK activity, enabling researchers to dissect the specific contributions of the ROCK signaling pathway to various cellular and physiological processes.
The use of selective ROCK inhibitors helps to:
Elucidate the specific functions of ROCKs in different cell types and tissues.
Investigate the downstream signaling pathways regulated by ROCKs.
Explore the therapeutic potential of targeting ROCK signaling in various disease models, including cancer, cardiovascular disease, and neurological disorders. biorxiv.orgnih.govaacrjournals.org
RKI 1447 dihydrochloride (B599025) is a potent and selective inhibitor of both ROCK1 and ROCK2. medchemexpress.comrndsystems.com Its high potency and selectivity make it a valuable chemical probe for studying the roles of ROCK signaling in research settings.
Properties
Molecular Formula |
C16H14N4O2S.2HCl |
|---|---|
Molecular Weight |
399.29 |
Synonyms |
N-[(3-Hydroxyphenyl)methyl]-N/'-[4-(4-pyridinyl)-2-thiazolyl]urea dihydrochloride |
Origin of Product |
United States |
Discovery and Initial Biochemical Characterization of Rki 1447 Dihydrochloride As a Chemical Probe
Historical Context of Small Molecule Inhibitor Development for ROCK Kinases
The journey to develop specific inhibitors for Rho-associated coiled-coil containing protein kinases (ROCK) has been a significant focus in medicinal chemistry. ROCKs, belonging to the AGC family of serine/threonine kinases, were identified as key effectors of the small GTPase RhoA, playing crucial roles in actin cytoskeleton organization. tandfonline.comnih.gov This involvement in fundamental cellular processes like cell adhesion, migration, and proliferation made them attractive therapeutic targets for a variety of diseases. nih.govrhhz.net
The development of small molecule ROCK inhibitors began with compounds like Fasudil and Y-27632, which were instrumental in early research to understand the biological functions of ROCK. nih.gov Fasudil was the first ROCK inhibitor to be approved for clinical use in Japan in 1995 for the treatment of cerebral vasospasm. tandfonline.comrhhz.net These early inhibitors, however, often lacked high selectivity, inhibiting both ROCK1 and ROCK2 isoforms with similar potency and sometimes affecting other kinases in the AGC family. nih.govrhhz.net This highlighted the need for more specific inhibitors to dissect the distinct functions of ROCK1 and ROCK2 and to minimize off-target effects. nih.govfrontiersin.org Over the years, research has led to the development of new generations of ROCK inhibitors with improved selectivity and potency, stemming from various chemical scaffolds such as indazole, amide, and urea-based structures. frontiersin.org This ongoing effort continues to yield novel compounds with potential therapeutic applications in a range of diseases, including cancer and neurological disorders. tandfonline.comrhhz.netmdpi.com
Identification of RKI-1447 Dihydrochloride (B599025) as a Potent and Selective ROCK Inhibitor
RKI-1447 dihydrochloride emerged from structure-activity relationship studies of a family of pyridylthiazole-based ROCK inhibitors. nih.gov It was identified as a potent small molecule inhibitor of both ROCK1 and ROCK2. nih.govmedchemexpress.comnih.gov Crystallographic studies of RKI-1447 in complex with ROCK1 revealed that it is a Type I kinase inhibitor. nih.govmedchemexpress.comnih.gov This means it binds to the ATP-binding site of the kinase, engaging with the hinge region and the DFG motif, which are critical for kinase activity. nih.govmedchemexpress.comnih.govresearchgate.net
The potency and selectivity of RKI-1447 were demonstrated through its ability to suppress the phosphorylation of known ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and MYPT-1, in human cancer cells. nih.govmedchemexpress.comrndsystems.com Importantly, at concentrations effective for ROCK inhibition, RKI-1447 did not affect the phosphorylation levels of substrates for other kinases like AKT, MEK, and S6 kinase, indicating its high selectivity for the ROCK signaling pathway. nih.govmedchemexpress.comnih.govresearchgate.net This selectivity was further supported by its specific inhibition of ROCK-mediated actin stress fiber formation without affecting cytoskeletal rearrangements mediated by other kinases like PAK. nih.govnih.gov
Determination of IC50 Values for ROCK1 and ROCK2 Isoforms
The inhibitory potency of RKI-1447 against the two ROCK isoforms, ROCK1 and ROCK2, has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. Multiple studies have consistently shown that RKI-1447 is a potent inhibitor of both isoforms, with a slight preference for ROCK2.
Reports indicate that RKI-1447 inhibits ROCK1 with an IC50 value of approximately 14.5 nM and ROCK2 with an IC50 value of around 6.2 nM. nih.govmedchemexpress.comrndsystems.commedchemexpress.com This demonstrates its potent activity in the low nanomolar range against both key regulators of the actin cytoskeleton.
Methodologies for Biochemical Profiling of RKI-1447 Dihydrochloride
The biochemical characterization of RKI-1447 dihydrochloride has relied on established and robust methodologies to assess its potency and selectivity as a kinase inhibitor. These techniques are crucial for understanding its mechanism of action and for validating its utility as a chemical probe for studying ROCK signaling.
Enzymatic Assays for Kinase Activity Assessment
To determine the inhibitory activity of RKI-1447 on ROCK kinases, in vitro enzymatic assays are employed. A common method is the Z'-LYTE® FRET-based kinase assay. nih.govresearchgate.net This assay utilizes a synthetic peptide substrate derived from the myosin light chain (MLC), a known physiological substrate of ROCK. nih.gov The assay measures the phosphorylation of this peptide by the ROCK enzyme. glpbio.com
The general principle involves incubating the kinase with ATP and the peptide substrate in the presence of varying concentrations of the inhibitor. glpbio.com The extent of phosphorylation is then quantified, often using fluorescence resonance energy transfer (FRET) or luminescence-based detection methods like the ADP-Glo assay, which measures the amount of ADP produced during the kinase reaction. nih.govbiomolecularsystems.com By measuring the reduction in kinase activity at different inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. glpbio.com
Kinome-Wide Selectivity Profiling
To evaluate the specificity of RKI-1447, kinome-wide selectivity profiling is performed. This involves screening the inhibitor against a large panel of diverse protein kinases to identify any potential off-target interactions. researchgate.netharvard.edunih.gov This comprehensive approach is essential to confirm that the biological effects observed with the inhibitor are indeed due to the inhibition of the intended target, in this case, ROCK kinases. researchgate.net
Several technologies are available for large-scale kinase profiling. harvard.edunih.govnih.govresearchgate.net These platforms typically involve either enzymatic assays with a broad range of recombinant kinases or binding assays that measure the affinity of the compound to a large portion of the human kinome. harvard.edunih.govnih.govresearchgate.net The results of these screens provide a selectivity profile, often represented as the percentage of inhibition of each kinase at a specific concentration of the compound. For RKI-1447, such profiling has confirmed its high selectivity for ROCK1 and ROCK2, with minimal inhibition of other kinases at concentrations where it potently inhibits its primary targets. nih.govresearchgate.net For example, studies have shown that at concentrations as high as 10 µM, RKI-1447 does not significantly affect the activity of kinases such as AKT, MEK, and S6 kinase. nih.govresearchgate.net
Compound Names Mentioned in this Article
Kinase Binding Characteristics and Inhibitory Kinetics
The inhibitory action of RKI-1447 is characterized by its specific binding to the catalytic site of ROCK kinases.
ATP-Competitive Binding Mechanism
RKI-1447 functions as an ATP-competitive inhibitor. nih.govresearchgate.net This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site within the kinase domain of ROCK. nih.govgoogle.com By occupying this site, RKI-1447 prevents the transfer of a phosphate (B84403) group from ATP to its substrates, thereby inhibiting the kinase's enzymatic activity. researchgate.net The potency of RKI-1447 is demonstrated by its low IC₅₀ values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.
Inhibitory Concentration (IC₅₀) of RKI-1447
| Kinase | IC₅₀ (nM) |
|---|---|
| ROCK1 | 14.5 |
| ROCK2 | 6.2 |
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of RKI-1447 for ROCK1 and ROCK2 kinases. medchemexpress.comselleckchem.com
Interactions with Hinge Region and DFG Motif of ROCK
X-ray crystallography studies of the RKI-1447/ROCK1 complex have provided detailed insights into its binding mode. nih.gov The inhibitor binds to the ATP binding site through critical interactions with two key regions: the hinge region and the DFG motif. nih.govmedchemexpress.comclinisciences.com The hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and is crucial for inhibitor binding. The DFG motif (Asp-Phe-Gly) is a conserved sequence at the beginning of the activation loop. The conformation of this motif determines whether the kinase is in an active or inactive state. nih.gov RKI-1447's interaction with both these elements stabilizes the kinase in an inactive conformation, preventing catalysis. nih.govresearchgate.net
Type I Kinase Inhibitor Classification
Based on its binding mode, RKI-1447 is classified as a Type I kinase inhibitor. nih.govclinisciences.com Type I inhibitors bind to the active conformation of the kinase, specifically within the ATP-binding pocket. nih.gov They directly compete with endogenous ATP for binding. dundee.ac.uk This is in contrast to Type II inhibitors, which bind to an adjacent allosteric site and stabilize the inactive "DFG-out" conformation of the kinase. The classification of RKI-1447 as a Type I inhibitor is consistent with its ATP-competitive nature and its interaction with the active "DFG-in" conformation of the ROCK kinase domain. nih.gov
Direct Downstream Molecular Targets and Phosphorylation Events Modulated by RKI-1447 Dihydrochloride
The inhibition of ROCK by RKI-1447 leads to a reduction in the phosphorylation of its key downstream substrates, thereby affecting cellular functions like contraction and motility. tocris.comfishersci.at
Inhibition of Myosin Light Chain-2 (MLC-2) Phosphorylation
One of the primary downstream effects of RKI-1447 is the suppression of Myosin Light Chain-2 (MLC-2) phosphorylation. nih.govtocris.com MLC-2, also known as the regulatory light chain of myosin II, is a key protein involved in the regulation of smooth muscle and non-muscle cell contraction. cellsignal.com ROCK directly phosphorylates MLC-2 at specific sites (Thr18 and Ser19), which increases myosin ATPase activity and promotes the assembly of actin-myosin filaments, leading to cellular contraction and the formation of stress fibers. cellsignal.comcellsignal.com By inhibiting ROCK, RKI-1447 effectively reduces the levels of phosphorylated MLC-2, leading to a decrease in actomyosin (B1167339) contractility. nih.govmedchemexpress.combiocrick.com
Regulation of Myosin Phosphatase Target Subunit 1 (MYPT-1) Phosphorylation
RKI-1447 also modulates the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT-1). nih.govtocris.com MYPT-1 is a regulatory subunit of myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC-2 and thus promoting muscle relaxation. whiterose.ac.uknih.gov ROCK phosphorylates MYPT-1 at inhibitory sites, which leads to the inactivation of MLCP. mdpi.com This inactivation results in a sustained, high level of phosphorylated MLC-2 and, consequently, increased cell contraction. By inhibiting ROCK, RKI-1447 prevents the inhibitory phosphorylation of MYPT-1. nih.govmedchemexpress.combiocrick.com This allows MLCP to remain active, leading to the dephosphorylation of MLC-2 and a reduction in cellular contractility. This dual action—directly preventing MLC-2 phosphorylation and indirectly promoting its dephosphorylation via MYPT-1—makes RKI-1447 a potent modulator of the pathways governing cell shape and movement. nih.gov
Molecular Mechanisms of Action of Rki 1447 Dihydrochloride
Specificity and Selectivity
A critical aspect of a kinase inhibitor's utility is its selectivity, which minimizes off-target effects. RKI-1447 dihydrochloride (B599025) demonstrates a high degree of selectivity for Rho-associated coiled-coil forming kinase (ROCK) over other signaling kinases, even at significant concentrations. nih.govrndsystems.com Research has specifically investigated its impact on key downstream signaling pathways known to be involved in cell growth, proliferation, and survival, such as the AKT, MEK, and S6 kinase pathways.
Studies conducted on human cancer cell lines, including the MDA-MB-231 breast cancer line, have shown that RKI-1447 effectively suppresses the phosphorylation of established ROCK substrates like Myosin Light Chain 2 (MLC-2) and MYPT-1. nih.govmedchemexpress.com However, even at concentrations as high as 10 μM, RKI-1447 had no discernible effect on the phosphorylation levels of AKT, MEK, or S6 kinase. nih.govmedchemexpress.commedchemexpress.comnih.govselleckchem.com This lack of cross-reactivity with the AKT, MEK, and S6 kinase signaling pathways underscores the compound's specific mechanism of action. rndsystems.compitt.edu
The selectivity of RKI-1447 is a key finding, suggesting that its cellular effects are primarily mediated through the inhibition of the ROCK pathway rather than broad-spectrum kinase inhibition. nih.govnih.gov This specificity distinguishes it from other kinase inhibitors and is a crucial characteristic for its role as a research tool. The lack of effect on these other pathways indicates that RKI-1447 does not significantly engage kinases that are upstream of AKT (such as mTORC2), MEK (such as PAK), or S6 (such as S6K) at the tested concentrations. nih.gov
The table below summarizes the observed effects of RKI-1447 on the phosphorylation status of key proteins in various signaling pathways based on research findings.
Table 1: Effect of RKI-1447 on Downstream Signaling Pathways
This interactive table details the selectivity of RKI-1447. Users can filter by signaling pathway or protein to see the compound's specific effects.
| Signaling Pathway | Key Protein | Effect of RKI-1447 (up to 10 μM) | Reference Cell Line |
| AKT Pathway | Phospho-AKT | No effect on phosphorylation levels | MDA-MB-231 |
| MEK/ERK Pathway | Phospho-MEK | No effect on phosphorylation levels | MDA-MB-231 |
| mTOR Pathway | Phospho-S6 Kinase | No effect on phosphorylation levels | MDA-MB-231 |
| ROCK Pathway | Phospho-MYPT-1 | Suppression of phosphorylation | MDA-MB-231, H1299 |
| ROCK Pathway | Phospho-MLC-2 | Suppression of phosphorylation | MDA-MB-231 |
This targeted action is further supported by morphological studies where RKI-1447 selectively inhibits ROCK-mediated cellular events, such as the formation of actin stress fibers, without affecting processes mediated by other kinase families like the PAK-dependent formation of lamellipodia and filopodia. nih.govnih.govselleckchem.com
Cellular and Subcellular Effects of Rki 1447 Dihydrochloride in in Vitro Research Models
Impact on Cytoskeletal Organization and Dynamics
The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton. nih.gov By inhibiting ROCK, RKI-1447 directly influences the organization and dynamics of this essential cellular component.
RKI-1447 has been shown to be highly effective at inhibiting the formation of actin stress fibers. nih.govlktlabs.com This effect is particularly evident in studies where stress fiber formation is induced by lysophosphatidic acid (LPA), a known activator of the RhoA/ROCK pathway. nih.govaacrjournals.org The inhibition is selective; for instance, RKI-1447 does not affect the formation of lamellipodia and filopodia when stimulated by PDGF and bradykinin, respectively, which are processes mediated by other pathways (RAC1/PAK and CDC42/PAK). nih.govselleckchem.comaacrjournals.org This selectivity highlights the specific action of RKI-1447 on ROCK-mediated cytoskeletal reorganization. nih.govmedchemexpress.com In studies on primary trabecular meshwork (TM) cells, RKI-1447 treatment led to a significant disruption of the actin cytoskeleton. pitt.edunih.gov
As a consequence of its impact on the cytoskeleton, RKI-1447 induces noticeable changes in cell morphology. Research on medulloblastoma cells observed that treatment with RKI-1447 resulted in the cells adopting an elongated morphology. mdpi.comresearchgate.net This alteration in cell shape is a direct result of the compound's interference with the ROCK-dependent cytoskeletal arrangement that maintains normal cell structure. aacrjournals.org
Modulation of Cellular Motility and Invasive Capabilities
The disruption of the actin cytoskeleton by RKI-1447 has profound consequences for cellular motility and invasion, which are hallmarks of malignant transformation. nih.gov
RKI-1447 effectively inhibits the migration of various cancer cell lines in vitro. nih.govselleckchem.comresearchgate.netscbt.com Studies using scratch-wound healing assays demonstrated that RKI-1447, but not its weaker analog RKI-1313, potently inhibits the migration of MDA-MB-231 breast cancer cells. nih.govresearchgate.net Similarly, the compound impeded the migration of medulloblastoma cells in wound healing assays. mdpi.com However, in one study involving primary trabecular meshwork (TM) cells, RKI-1447 had no significant effect on cell migration. pitt.edunih.gov
The compound has also been documented to suppress the invasive capabilities of cancer cells. nih.govresearchgate.netscbt.com In transwell invasion assays, RKI-1447 significantly reduced the ability of breast cancer cells and medulloblastoma cells to invade through a Matrigel matrix. nih.govmdpi.com This anti-invasive activity is a key finding, suggesting its potential to interfere with metastatic processes. nih.govaacrjournals.orgrndsystems.com
Influence on Cell Proliferation and Apoptosis in Research Settings
The effects of RKI-1447 extend to cell survival and proliferation, with outcomes that can be cell-type dependent. In colorectal carcinoma (CRC) cell lines HCT-8 and HCT-116, RKI-1447 drastically suppressed cell growth and promoted apoptosis in a dose-dependent manner. medchemexpress.comxcessbio.comnih.govchemscene.com This was linked to the disruption of cellular bioenergetics and mitochondrial function. nih.gov Similarly, in neuroblastoma models, treatment with RKI-1447 led to decreased growth and increased cell death. nih.gov
Conversely, in studies with MDA-MB-231 breast cancer cells, the potent inhibition of migration and invasion by RKI-1447 was noted to occur at concentrations that were significantly less active at inhibiting anchorage-dependent proliferation. nih.gov At concentrations as high as 10 μM, RKI-1447 did not induce apoptosis (as measured by PARP cleavage) in these breast cancer cells, indicating that its anti-migratory and anti-invasive effects are not simply a byproduct of general cytotoxicity in this context. nih.gov
Table 2: Summary of In Vitro Effects of RKI-1447 on Various Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| MDA-MB-231, MDA-MB-468 | Breast Cancer | Inhibited migration and invasion; Disrupted actin stress fibers; Minimal effect on proliferation/apoptosis at effective concentrations for migration inhibition. | nih.gov |
| HCT-8, HCT-116 | Colorectal Carcinoma | Suppressed cell growth; Promoted apoptosis. | medchemexpress.comxcessbio.comnih.gov |
| DAOY | Medulloblastoma | Inhibited migration and invasion; Caused cell elongation. | mdpi.com |
| Various Neuroblastoma Models | Neuroblastoma | Decreased growth; Increased cell death. | nih.gov |
| Primary Trabecular Meshwork (TM) Cells | N/A (Ocular) | Disrupted actin cytoskeleton; No significant effect on cell migration. | pitt.edunih.gov |
Suppression of Cell Growth
Research has demonstrated that RKI-1447 dihydrochloride (B599025) can suppress the growth of various cancer cell lines. In studies involving colorectal carcinoma cells, such as HCT-8 and HCT-116, treatment with RKI-1447 led to a significant, dose-dependent decrease in cell viability. medchemexpress.comchemscene.com Similarly, the compound has been shown to inhibit the tumorigenicity of medulloblastoma cells. mdpi.com This anti-proliferative effect is linked to the inhibition of ROCK signaling, which plays a crucial role in cell cycle progression and proliferation. mdpi.com The compound has been shown to suppress the phosphorylation of ROCK substrates, myosin light chain 2 (MLC-2) and myosin phosphatase target subunit 1 (MYPT-1), in human cancer cells. nih.govnih.gov
Table 1: Effect of RKI-1447 on Cancer Cell Growth
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| HCT-8 | Colorectal Carcinoma | Dose-dependent decrease in cell viability | medchemexpress.comchemscene.com |
| HCT-116 | Colorectal Carcinoma | Dose-dependent decrease in cell viability | medchemexpress.comchemscene.com |
| Med8a, DAOY, D425, D458 | Medulloblastoma | Inhibition of tumorigenicity | mdpi.com |
| MDA-MB-231 | Breast Cancer | Inhibition of anchorage-independent growth | nih.gov |
Effects on Cellular Adhesion and Anchorage-Independent Growth
RKI-1447 dihydrochloride significantly impacts cellular adhesion and the ability of cancer cells to grow without a solid surface, a characteristic known as anchorage-independent growth. The compound has been shown to inhibit the migration, invasion, and anchorage-independent growth of breast cancer cells. nih.govnih.gov This is achieved through the disruption of the actin cytoskeleton, which is regulated by ROCK signaling. nih.gov Specifically, RKI-1447 inhibits ROCK-mediated actin stress fiber formation. nih.govnih.gov By impeding these processes, RKI-1447 demonstrates potential in limiting the metastatic potential of cancer cells.
Investigation of RKI-1447 Dihydrochloride in Specialized Cell Models
The effects of RKI-1447 dihydrochloride have also been explored in several specialized, non-cancerous cell models, highlighting its broader biological activities.
Studies in Trabecular Meshwork Cells
In the context of glaucoma research, RKI-1447 has been investigated for its effects on trabecular meshwork (TM) cells, which are crucial for regulating aqueous humor outflow and intraocular pressure. Studies have shown that RKI-1447 can disrupt actin stress fibers in TM cells. tandfonline.comnih.gov This action is thought to relax the TM and increase outflow facility. tandfonline.com Furthermore, RKI-1447 has been observed to reverse the reduction in phagocytosis in pigment-treated TM cells, a function that is essential for maintaining the health of the trabecular meshwork. nih.govfrontiersin.org These findings suggest a potential therapeutic application for ROCK inhibitors in glaucoma. tandfonline.com
Research on Stem Cell Differentiation (e.g., endoderm differentiation)
RKI-1447 has been identified as a potent inducer of definitive endoderm differentiation from both mouse and human embryonic stem cells (ESCs). nih.gov This effect is mediated through the inhibition of the ROCK pathway. nih.gov The ability to direct stem cell differentiation towards the endoderm lineage is significant for regenerative medicine, as it opens possibilities for generating various cell types, including pancreatic progenitors. nih.gov Other ROCK inhibitors, such as Fasudil and Thiazovivin, have also been shown to promote the differentiation of human pluripotent stem cells into definitive endoderm. j-organoid.org
Modulation of Inflammatory Signaling in Microglia
In the central nervous system, microglia are the resident immune cells, and their activation is a hallmark of neuroinflammation. mdpi.com Research has shown that RKI-1447 can modulate inflammatory signaling in both immortalized and primary microglia. nih.gov Specifically, pretreatment with RKI-1447 was found to decrease the production of the pro-inflammatory cytokine TNF-α in a dose-dependent manner in microglia challenged with lipopolysaccharide (LPS). researchgate.net This suggests that the RhoA-ROCK pathway, which RKI-1447 inhibits, plays a role in exacerbating inflammatory responses in these cells. nih.gov This anti-inflammatory effect highlights the potential for ROCK inhibition in neuroinflammatory conditions.
Compound List
Preclinical in Vivo Application of Rki 1447 Dihydrochloride As a Research Tool
Utility in Animal Models for Investigating ROCK Pathway Biology
The in vivo application of RKI 1447 dihydrochloride (B599025) has been instrumental in elucidating the function of the ROCK pathway in various pathological conditions, particularly in oncology and ophthalmology.
RKI 1447 has demonstrated significant anti-tumor effects in several transgenic mouse models of cancer.
Mammary Tumors: In a transgenic mouse model of ErbB2-positive breast cancer, treatment with RKI 1447 resulted in a substantial inhibition of mammary tumor growth. nih.gov Tumors in mice treated with RKI 1447 showed an average percent change in tumor volume of only 8.8%, compared to 68.3% in the vehicle-treated control group. chemscene.commedchemexpress.com This equates to an 87% inhibition of tumor growth, with the tumors in the treated mice being, on average, 7.7-fold smaller than those in the control group. medchemexpress.comselleckchem.com These findings provide a preclinical proof-of-concept for the potential of ROCK inhibitors in treating breast cancer. nih.govnih.gov
Medulloblastoma: Research in mouse xenograft models of medulloblastoma, a common malignant brain tumor in children, has also shown the efficacy of RKI 1447. researchgate.netnih.gov Daily intraperitoneal injections of RKI 1447 dihydrochloride significantly impaired the growth of established human medulloblastoma xenografts. researchgate.netnih.gov The treatment was associated with a downregulation of signaling pathways crucial for proliferation and metastasis. nih.govnih.gov Specifically, the expression of proteins such as RHOA, RHOB, JUN, and vimentin (B1176767) was reduced in the tumors of treated mice. nih.govresearchgate.net
Colorectal Carcinoma: The anti-cancer activity of RKI 1447 has also been observed in models of colorectal carcinoma (CRC). chemscene.comnih.govmedchemexpress.com In vivo studies demonstrated that administration of RKI 1447 could effectively inhibit the growth of CRC tumors. nih.gov The proposed mechanism involves the disruption of cellular bioenergetics and mitochondrial dynamics within the cancer cells. nih.gov
Table 1: Summary of this compound Efficacy in Preclinical Cancer Models
| Cancer Model | Key Findings | References |
|---|---|---|
| Mammary Tumors | 87% inhibition of tumor growth in an ErbB2 transgenic mouse model. | nih.govchemscene.commedchemexpress.commedchemexpress.comselleckchem.com |
| Medulloblastoma | Significantly impaired growth of human medulloblastoma xenografts. | researchgate.netnih.govnih.gov |
| Colorectal Carcinoma | Effectively inhibited CRC tumor growth in vivo. | nih.govmedchemexpress.comimmunomart.comdcchemicals.com |
Pigmentary glaucoma is a form of secondary open-angle glaucoma characterized by the dispersion of pigment from the iris, which can obstruct the trabecular meshwork and lead to increased intraocular pressure (IOP). eyewiki.orgglaucoma.org The utility of RKI 1447 in this context has been explored in ex vivo models.
In a porcine ex vivo model of pigmentary glaucoma, the perfusion of pigment particles induced a significant increase in IOP. nih.gov Subsequent treatment with RKI 1447 led to a significant reduction in this elevated IOP. nih.govnih.gov The mechanism of action appears to involve the disruption of actin stress fibers within the trabecular meshwork cells and an increase in their phagocytic activity, which helps to clear the obstructive pigment. nih.gov These findings suggest that ROCK inhibitors like RKI 1447 may be beneficial for treating glaucomas associated with an increased phagocytic load. nih.gov
The application of RKI 1447 extends beyond cancer and glaucoma to other conditions where the ROCK signaling pathway is known to be dysregulated. For instance, ROCK inhibitors have been investigated in models of nonalcoholic fatty liver disease. e-dmj.org Furthermore, the synergistic effects of RKI 1447 with other therapeutic agents, such as BET inhibitors in neuroblastoma, highlight its potential in combination therapies. nih.gov
Methodological Considerations for In Vivo Research Using this compound
Successful in vivo studies with this compound require careful attention to its administration and the verification of its effects on the target pathway.
This compound is soluble in aqueous solutions, which facilitates its in vivo administration. rndsystems.comtocris.com For instance, in medulloblastoma studies, it was dissolved in sterile water with a small amount of Tween80 for intraperitoneal injection. mdpi.com In mammary tumor models, RKI 1447 was dissolved in 20% 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPCD) for daily intraperitoneal administration. medchemexpress.com The choice of vehicle can be critical for ensuring the bioavailability and efficacy of the compound in different animal models. medchemexpress.commdpi.com
To confirm that RKI 1447 is acting on its intended target in vivo, it is crucial to assess the modulation of the ROCK pathway in tissues taken from treated animals. This is often achieved by examining the phosphorylation status of downstream ROCK substrates.
A key substrate for this analysis is Myosin Light Chain 2 (MLC2). nih.govnih.gov Reduced phosphorylation of MLC2 at Ser19 in tumor tissues from RKI 1447-treated mice provides direct evidence of ROCK inhibition. nih.govmdpi.com This ex vivo analysis confirms that the compound reached its target and exerted its intended biological effect, validating the findings of the in vivo study. nih.govnih.gov
Advanced Research Applications and Integration of Rki 1447 Dihydrochloride in Systems Biology
Application in Proteomics and Phosphoproteomics for Identifying Novel ROCK Substrates and Signaling Networks
RKI-1447 is a critical chemical probe for proteomics and phosphoproteomics studies aimed at identifying new substrates and expanding our understanding of ROCK signaling networks. Its high selectivity allows researchers to distinguish between phosphorylation events mediated by ROCK and those controlled by other kinase pathways.
Research has consistently demonstrated that RKI-1447 effectively suppresses the phosphorylation of well-established ROCK substrates, Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting Subunit 1 (MYPT-1), in various human cancer cell lines. nih.govselleckchem.comxcessbio.comnih.govresearchgate.net This inhibitory action is highly specific; even at concentrations up to 10 μM, RKI-1447 does not affect the phosphorylation levels of substrates for other key kinases such as Akt (a substrate of mTORC2), MEK (a substrate of RAF), and the S6 kinase. nih.govselleckchem.comnih.gov This selectivity is crucial for phosphoproteomic screening, as it minimizes off-target effects and ensures that observed changes in protein phosphorylation can be confidently attributed to ROCK inhibition.
By treating cells with RKI-1447 and employing mass spectrometry-based proteomics, researchers can perform large-scale quantitative comparisons of the phosphoproteome in the presence and absence of the inhibitor. This approach enables the discovery of novel proteins whose phosphorylation state is dependent on ROCK activity, thereby identifying them as potential new substrates. These findings help to construct more comprehensive maps of the ROCK signaling cascade and uncover its role in diverse cellular processes.
Table 1: Kinase Substrate Selectivity of RKI-1447 This table summarizes the known effects of RKI-1447 on the phosphorylation of various kinase substrates, highlighting its selectivity for the ROCK pathway.
| Substrate | Associated Upstream Kinase(s) | Effect of RKI-1447 Treatment | Citation |
|---|---|---|---|
| MLC-2 | ROCK | Phosphorylation Suppressed | nih.govselleckchem.comnih.gov |
| MYPT-1 | ROCK | Phosphorylation Suppressed | nih.govselleckchem.comnih.gov |
| Akt | mTORC2, PDK1 | No Effect on Phosphorylation | nih.govselleckchem.comnih.gov |
| MEK | RAF | No Effect on Phosphorylation | nih.govselleckchem.comnih.gov |
| S6 Kinase | p70S6K | No Effect on Phosphorylation | nih.govselleckchem.comnih.gov |
Use in Transcriptomics to Elucidate Gene Expression Changes Mediated by ROCK Inhibition
Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers another dimension to understanding the functional role of ROCK signaling. RKI-1447 is utilized to arrest ROCK activity, after which changes in gene expression can be measured using techniques like RNA-sequencing (RNA-seq).
Studies in neuroblastoma models have shown that treatment with RKI-1447 leads to the repression of N-MYC, a critical oncogenic transcription factor. ki.se This effect on a key regulator of gene expression highlights the power of using a selective inhibitor to trace signaling pathways from the cell membrane to the nucleus. In a recent study, unbiased transcriptomic and proteomic sequencing was employed to investigate the effects of combining RKI-1447 with other inhibitors. researchgate.net This systems-level approach revealed that a BET inhibitor profoundly altered the processes of DNA replication and cell cycle progression. researchgate.net
Furthermore, research in neuroblastoma has utilized single-cell RNA-sequencing to analyze the tumor microenvironment, identifying shifts in immune cell populations and their transcriptomic profiles in metastatic versus non-metastatic sites. ki.se While not directly a study of RKI-1447's effects, this demonstrates the integration of advanced transcriptomic techniques in the same research field, for which RKI-1447 is a key chemical tool for perturbing the ROCK pathway to understand its contribution to these complex gene expression landscapes. ki.se
RKI-1447 Dihydrochloride (B599025) as a Component of Kinase Inhibitor Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds for a specific biological activity. RKI-1447 dihydrochloride's well-characterized potency and selectivity have led to its inclusion in specialized compound libraries, particularly those focused on kinase inhibitors.
For instance, RKI-1447 is available as part of the Tocriscreen 2.0 Max and the Tocriscreen Kinase Inhibitor Library. These libraries are used by researchers to screen for compounds that can modulate a biological process of interest. The inclusion of RKI-1447 serves two purposes: it can be identified as a "hit" in screens where ROCK inhibition produces the desired phenotype, or it can be used as a positive control to validate an assay's ability to detect ROCK inhibition. HTS of libraries containing kinase inhibitor scaffolds is a common strategy for identifying new therapeutic leads for a variety of diseases. rndsystems.com
Exploring Synergistic Research Effects with Other Chemical Probes (e.g., BET Inhibitors)
A key application of RKI-1447 in systems biology and translational research is the exploration of synergistic effects when combined with other targeted chemical probes. This approach can identify powerful new combination therapies and uncover mechanisms of drug resistance.
A significant finding has been the synergistic interaction between RKI-1447 and BET (Bromodomain and Extra-Terminal domain) inhibitors. ki.se In neuroblastoma, RKI-1447 has been identified as a beneficial partner for BET inhibitors, such as ABBV-075 (Mivebresib). ki.se Research demonstrates that RKI-1447 enhances the efficacy of BET inhibitors in the downregulation of the N-Myc oncogene, both in vitro and in vivo. rndsystems.com This combination has been shown to be synergistic in various neuroblastoma models. ki.se The underlying mechanism appears to involve a feedback loop; treatment with a BET inhibitor alone can lead to an increase in the phosphorylation of ROCK targets, an effect that can be counteracted by co-treatment with RKI-1447. ki.se
Table 2: Synergistic Interaction of RKI-1447 with BET Inhibitors This table details the observed synergistic effects and mechanistic insights from combining RKI-1447 with BET inhibitors in neuroblastoma models.
| Combination | Model System | Key Synergistic Effect | Mechanistic Insight | Citation |
|---|---|---|---|---|
| RKI-1447 + BET Inhibitor | Neuroblastoma | Enhanced downregulation of N-MYC | RKI-1447 enhances BETi efficacy. | rndsystems.com |
| RKI-1447 + ABBV-075 (Mivebresib) | Neuroblastoma (in vitro, zebrafish xenograft) | Synergistic anti-tumor effects | BETi treatment increases phosphorylation of ROCK targets, which is prevented by RKI-1447 co-treatment. | ki.se |
Future Directions and Unexplored Avenues in Rki 1447 Dihydrochloride Research
Development of Advanced Research Tools Based on RKI 1447 Dihydrochloride (B599025) Scaffold
The chemical structure of RKI 1447 dihydrochloride presents a promising scaffold for the development of more sophisticated research tools. semanticscholar.orgresearchgate.net Its pyridylthiazole-based urea (B33335) structure can be modified to create chemical probes and other derivatives with enhanced properties. semanticscholar.orgresearchgate.net
Future research could focus on synthesizing fluorescently labeled versions of RKI 1447. These probes would enable real-time visualization of the inhibitor's distribution within cells and tissues, providing a deeper understanding of its target engagement and subcellular localization. Furthermore, the development of biotinylated or photo-affinity labeled derivatives could facilitate the identification of novel binding partners and off-target effects, thereby refining our understanding of its mechanism of action.
Another avenue of exploration is the generation of "bumped" analogs of RKI 1447. This involves modifying the inhibitor and its target kinase to create a unique and exclusive binding pair. Such a tool would allow for highly specific inhibition of a mutated ROCK kinase, minimizing off-target effects and enabling precise dissection of ROCK-dependent signaling pathways.
The creation of a library of RKI 1447 derivatives with varying potencies and selectivities against ROCK1 and ROCK2 could also prove invaluable. This would allow researchers to probe the distinct functions of each isoform in different cellular contexts, a task that has been challenging with pan-ROCK inhibitors.
Investigation of this compound in Novel In Vitro Disease Models
The advent of three-dimensional (3D) organoid technology offers a powerful platform to investigate the therapeutic potential of RKI 1447 in more physiologically relevant settings. escholarship.orghubrecht.eu Organoids, which are self-organizing 3D structures grown from stem cells, can replicate the complex architecture and functionality of human organs and tumors. hubrecht.eu
Future studies should leverage patient-derived tumor organoids to assess the efficacy of RKI 1447 in a personalized medicine context. hubrecht.eu By testing the inhibitor on organoids generated from individual patients' tumors, it may be possible to predict their response to ROCK-targeted therapies. hubrecht.eu This approach could be particularly valuable for cancers where ROCK signaling is implicated, such as breast cancer, medulloblastoma, and colorectal carcinoma. nih.govki.seyuntsg.com For instance, studies have already shown that RKI 1447 can inhibit the growth of mammary tumor organoid-like structures. nih.govescholarship.org
Moreover, the use of co-culture systems, where tumor organoids are grown with immune cells and fibroblasts, can model the tumor microenvironment. hubrecht.eu Investigating the effects of RKI 1447 in these complex models could reveal its impact on tumor-stroma interactions and anti-tumor immunity.
Beyond cancer, the role of ROCK signaling in other diseases warrants investigation using novel in vitro models. For example, RKI 1447 could be studied in organoid models of neurodegenerative diseases or fibrosis to explore its potential as a therapeutic agent in these conditions.
Methodological Advancements for More Precise Studies of ROCK-Mediated Biology
The use of RKI 1447 has already contributed to our understanding of ROCK-mediated biology, but further methodological advancements are needed for more precise investigations. nih.gov While RKI 1447 is a potent ROCK inhibitor, it is important to consider potential off-target effects, such as its inhibitory influence on L-type voltage-dependent calcium channels (L-VDCCs). physiology.org
Future studies should employ a multi-faceted approach to validate findings obtained with RKI 1447. This includes the use of structurally distinct ROCK inhibitors, such as Fasudil and Y-27632, to ensure that the observed effects are not due to off-target activities of a single compound. scbt.com Additionally, genetic approaches, such as siRNA-mediated knockdown of ROCK1 and ROCK2, should be used in parallel with pharmacological inhibition to confirm the on-target effects of RKI 1447. semanticscholar.org
Advanced proteomics and phosphoproteomics techniques can be utilized to map the global signaling changes induced by RKI 1447 treatment. This can provide an unbiased view of the downstream pathways affected by ROCK inhibition and may reveal novel substrates and functions of ROCK kinases. biorxiv.org For example, proteomic analysis has already shown that RKI 1447 treatment leads to an upregulation of cell cycle and G2M checkpoint pathways in certain leukemia cells. biorxiv.org
| Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|
| MOLM14 (SRSF2 Mutant) | RKI-1447 (0.5µM) | Upregulation of cell cycle and G2M checkpoint pathways | biorxiv.org |
| Human Cancer Cells | RKI-1447 (up to 10 µM) | Suppression of MLC-2 and MYPT-1 phosphorylation | nih.govnih.gov |
| Human Cancer Cells | RKI-1447 (up to 10 µM) | No effect on AKT, MEK, and S6 kinase phosphorylation | nih.govnih.gov |
| Medulloblastoma Cells | RKI-1447 | Downregulation of TNFα and epithelial-mesenchymal transition (EMT) signaling | ki.semdpi.com |
Contribution of this compound to Fundamental Understanding of Cellular Signaling and Pathophysiology
RKI 1447 has proven to be a valuable tool for dissecting the fundamental roles of ROCK signaling in various cellular processes and disease states. Its high selectivity allows researchers to probe ROCK-specific functions with greater confidence than previously possible. nih.govnih.gov
Studies using RKI 1447 have solidified the role of ROCK in cytoskeletal organization, cell migration, and invasion, particularly in the context of cancer metastasis. nih.govmdpi.com For example, it has been demonstrated that RKI 1447 effectively inhibits LPA-induced stress fiber formation without affecting PAK-mediated lamellipodia and filopodia formation, highlighting its selectivity for the Rho/ROCK pathway. nih.govnih.gov
Furthermore, research with RKI 1447 is beginning to uncover novel roles for ROCK signaling in areas such as mitochondrial dynamics and cellular bioenergetics. yuntsg.com Studies in colorectal carcinoma cells have shown that RKI 1447 can suppress mitochondrial respiration and induce endoplasmic reticulum stress, ultimately leading to apoptosis. yuntsg.com These findings open up new avenues for therapeutic intervention targeting the metabolic vulnerabilities of cancer cells.
In the context of neurobiology, RKI 1447 is being used to investigate the role of ROCK in neuroinflammation. mdpi.com By studying its effects on microglial cells, researchers are gaining insights into how ROCK signaling contributes to the inflammatory processes associated with neurodegenerative disorders. mdpi.com
| Cell Type/Model | Investigated Effect | Finding | Reference |
|---|---|---|---|
| Breast Cancer Cells | Migration and Invasion | Inhibited migration and invasion | nih.gov |
| Colorectal Carcinoma Cells | Cell Growth and Apoptosis | Suppressed cell growth and promoted apoptosis | yuntsg.com |
| Medulloblastoma Cells | Proliferation and Invasion | Inhibited proliferation and invasion | ki.se |
| Leukemia Cells (SRSF2 Mutant) | Cell Cycle | Caused mitotic stress and G2/M arrest | biorxiv.org |
| Aortic and Renal Microvascular Smooth Muscle Cells | Calcium Signaling | Inhibited L-type voltage-dependent calcium channels | physiology.org |
Q & A
Q. What is the mechanism of action of RKI 1447 dihydrochloride as a ROCK inhibitor?
this compound is a potent, ATP-competitive inhibitor of Rho-associated kinases (ROCK1 and ROCK2), with IC50 values of 14.5 nM and 6.2 nM, respectively . It selectively suppresses phosphorylation of downstream ROCK substrates MYPT-1 and MLC-2, which are critical for actin cytoskeleton reorganization and cell contractility. To confirm target engagement, researchers should perform Western blotting using phospho-specific antibodies for MYPT-1 (Thr853) and MLC-2 (Ser19) in treated cancer cell lines (e.g., HCT-116 colorectal carcinoma) .
Q. How can researchers assess the selectivity of RKI 1447 against other kinases?
Selectivity is validated by screening against a broad kinase panel (e.g., AKT, MEK, S6 kinase) at concentrations up to 10 μM. Evidence shows no significant inhibition of these kinases at 10 μM, confirming RKI 1447’s specificity for ROCK1/2 . Kinase activity assays (e.g., ADP-Glo™) or phospho-kinase arrays are recommended for comparative analysis.
Q. What in vitro models demonstrate the efficacy of RKI 1447 in cancer research?
RKI 1447 exhibits dose-dependent cytotoxicity in colorectal cancer (CRC) cell lines (HCT-8 and HCT-116), with IC50 values ranging from 20–80 μM after 24-hour treatment . Use MTT or CellTiter-Glo® assays to quantify viability. Apoptosis induction is confirmed via Annexin V/PI staining and caspase-3/7 activity assays at 20–80 μM .
Advanced Research Questions
Q. How should in vivo studies be designed to evaluate RKI 1447’s antitumor activity?
In xenograft models (e.g., breast or colorectal cancer), administer RKI 1447 intraperitoneally at 100–200 mg/kg daily for 14 days . Tumor volume reduction and histopathological analysis (e.g., Ki-67 staining for proliferation) are key endpoints. Note that no systemic toxicity (e.g., weight loss, organ damage) was observed in mice at these doses .
Q. How can researchers resolve discrepancies in reported IC50 values across studies?
Variability in IC50 values may arise from differences in assay conditions (e.g., ATP concentrations, cell type). Standardize protocols by:
Q. What methodologies confirm RKI 1447’s anti-migratory and anti-invasive effects in cancer cells?
Perform transwell migration assays and Matrigel invasion assays in breast cancer cells (e.g., MDA-MB-231) treated with 1–10 μM RKI 1447 . Quantify actin stress fiber formation via phalloidin staining and fluorescence microscopy. RKI 1447 inhibits lysophosphatidic acid (LPA)-induced stress fibers but not PDGF-stimulated lamellipodia, highlighting pathway-specific effects .
Q. How can structural data inform the design of RKI 1447 derivatives?
Co-crystal structures of RKI 1447/ROCK1 reveal binding to the ATP pocket via hydrogen bonds with Met156 and hydrophobic interactions with Leu205 . Use molecular docking to modify the pyridylthiazolyl-urea scaffold for improved potency or selectivity. Comparative studies with other type I inhibitors (e.g., Fasudil) can guide structural optimization.
Q. What are best practices for pharmacokinetic (PK) analysis of RKI 1447 in preclinical models?
Measure plasma and tumor concentrations using HPLC-MS/MS after single-dose administration (e.g., 200 mg/kg i.p.) . Calculate parameters like half-life (t1/2), Cmax, and AUC. For sustained exposure, consider dosing every 72 hours based on PK profiles.
Methodological Considerations
Q. How to ensure reproducibility in apoptosis assays with RKI 1447?
Q. How to address off-target effects in ROCK inhibition studies?
Combine RKI 1447 with ROCK1/2 siRNA or CRISPR-KO models to distinguish on-target effects. Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) at 10 μM to identify off-target interactions .
Data Contradictions and Validation
- In vitro vs. in vivo potency disparities : Lower in vitro IC50 values (nM range) versus higher in vivo doses (mg/kg) may reflect bioavailability challenges. Use solubility enhancers (e.g., PEG-300) in formulations .
- Cell line-specific responses : Test multiple CRC and breast cancer lines to account for genetic heterogeneity. For example, HCT-116 cells show greater sensitivity than HT-29 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
